3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid
Description
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid is a heterocyclic carboxylic acid derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions, linked to a 2-hydroxypropanoic acid moiety. This compound shares structural similarities with salvianolic acids, such as danshensu [(R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid], which contains a phenolic core instead of a pyrazole . The replacement of the dihydroxyphenyl group with a dimethylpyrazole ring likely alters its electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)3-7(11)8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
OMICAFQIONMGFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CC(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid typically involves the reaction of 1,5-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxypropanoic acid group. One common method involves the use of 3-bromopropanoic acid as a starting material, which undergoes nucleophilic substitution with 1,5-dimethyl-1H-pyrazole under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-oxopropanoic acid.
Reduction: Regeneration of the hydroxypropanoic acid moiety.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxypropanoic acid moiety can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Pyrazole-Based Carboxylic Acid Derivatives
Key Structural Features
- Pyrazole substituents: The 1,5-dimethyl group on the pyrazole ring distinguishes this compound from analogs like (E)-2-(benzoylamino)-3-[1-(6-chloro-3-pyridazin-6-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propenoic acid (E-4d), which incorporates a chloropyridazine moiety .
- Functional groups: The presence of a hydroxyl group on the propanoic acid chain contrasts with derivatives such as E-4d and E-4b, which feature benzoylamino or triazolopyridazine substituents .
Hydrogen Bonding Potential
The hydroxyl group in 3-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxypropanoic acid enhances its capacity for hydrogen bonding, a critical factor in crystallization and solubility. This contrasts with compounds like E-4d, where the benzoylamino group may prioritize hydrophobic interactions over hydrogen bonding .
Triazolo-Pyrimidine and Pyridazine Derivatives
Compounds such as 3-[7-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid () exhibit extended aromatic systems (triazolo-pyrimidine), increasing molecular weight and complexity. These structural differences may enhance binding affinity in biological systems but reduce synthetic accessibility compared to the simpler pyrazole-hydroxypropanoic acid framework .
Salvianolic Acid Analogs
Danshensu, the core structure of salvianolic acids, shares the 2-hydroxypropanoic acid moiety but replaces the pyrazole with a dihydroxyphenyl group. This phenolic structure confers antioxidant properties, whereas the pyrazole in the target compound may favor interactions with enzymes or receptors associated with heterocyclic recognition .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s simpler structure may offer advantages in synthesis and purification compared to triazolo-pyrimidine derivatives .
- Crystallography : The hydroxyl group facilitates crystallization, as evidenced by the use of SHELX programs for structural determination in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
